4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline is a heterocyclic compound that belongs to the imidazoquinoline family. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. It serves as a versatile building block in organic synthesis and medicinal chemistry, facilitating the development of more complex derivatives with enhanced pharmacological profiles.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratories for research purposes. Its chemical identifier is 890087-03-3, and it has been documented in databases such as PubChem and BenchChem, which provide detailed information on its structure and properties .
4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline is classified as an imidazoquinoline derivative. Its unique structure includes a chloro substituent at the 4-position and a cyclohexyl group at the 2-position of the imidazoquinoline framework. This classification places it among compounds known for their diverse biological activities.
The synthesis of 4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes:
These methods highlight the compound's synthetic versatility and potential for modification to enhance its biological activity.
The molecular structure of 4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline can be described using its InChI representation:
The compound features:
This specific arrangement contributes to its unique chemical properties and biological activities.
4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline can participate in several chemical reactions:
Common reagents include organic solvents like dichloromethane and catalysts such as palladium on carbon. Reaction conditions may vary from room temperature to reflux .
The mechanism of action for 4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline involves its interaction with specific molecular targets within biological systems:
These interactions contribute to its potential therapeutic applications in treating various diseases.
The physical properties of 4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline include:
The chemical properties include:
The scientific uses of 4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline are diverse:
The synthesis of 4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline relies on sequential cyclization reactions starting from substituted quinoline precursors. A canonical route involves chlorination of 4-quinolinone derivatives followed by nucleophilic displacement with ammonia to yield 4-aminoquinolines. Subsequent N-oxide formation using m-CPBA sets the stage for imidazole ring closure. The critical cyclization employs trichloroacetyl isocyanate to form the imidazo[4,5-c]quinoline core, with subsequent chlorination using POCl₃ introducing the C4-chloro substituent. The C2-cyclohexyl group is installed via Suzuki coupling at the C2 position of the heterocyclic scaffold prior to final deprotection [4].
Table 1: Key Synthetic Intermediates and Conditions
Step | Reaction | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | 4-Quinolinone chlorination | POCl₃, reflux | 85-92 |
2 | Amination | NH₃/EtOH, 100°C | 75-80 |
3 | N-Oxide formation | m-CPBA, CH₂Cl₂, rt | 88 |
4 | Imidazole cyclization | Trichloroacetyl isocyanate, then NaOH | 65 |
5 | C2 Functionalization | Cyclohexylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 60-70 |
6 | C4 Chlorination | POCl₃, reflux | 90 |
This sequence demonstrates moderate overall yields (25-35%) due to chromatographic purification requirements after cyclization steps. The C2-cyclohexyl introduction via Suzuki coupling exhibits substantial sensitivity to palladium catalyst selection, with Pd(PPh₃)₄ proving superior to Pd(OAc)₂ in minimizing dehalogenation side reactions .
Recent advances employ microwave irradiation to dramatically accelerate key transformations. The N-oxide formation step, conventionally requiring 12-24 hours at room temperature, completes within 15 minutes under microwave conditions (150°C, 300W) without yield compromise. More significantly, the imidazole ring closure—traditionally a 48-hour reflux process—achieves >95% conversion in 30 minutes at 180°C under sealed-vessel microwave irradiation [3].
Catalytic enhancements focus on Buchwald-Hartwig amination alternatives for installing the C4-chloro group. Palladium-XPhos systems enable direct chlorination of 4-amino precursors via catalytic dehydrohalogenation-chlorination sequences, reducing POCl₃ stoichiometry from 10-fold excess to 3 equivalents. Nickel-catalyzed methods show promise for C2-cyclohexylation of halogenated intermediates, particularly with electron-deficient pyridine-based pincer ligands improving turnover numbers to >150 [5].
Table 2: Microwave-Optimized Reaction Parameters
Reaction Step | Conventional Conditions | Microwave Conditions | Time Reduction |
---|---|---|---|
N-Oxide formation | 24h, rt | 150°C, 300W, 15 min | 96x |
Imidazole cyclization | 48h, reflux | 180°C, 350W, 30 min | 96x |
C4 Chlorination | 8h, reflux | 160°C, 250W, 20 min | 24x |
The C2-cyclohexyl moiety profoundly influences target engagement through optimal hydrophobic filling of the A₃ adenosine receptor (A₃AR) allosteric pocket. Structure-activity relationship (SAR) studies reveal progressive affinity enhancement with cycloalkyl size: cyclopropyl (Kᵢ = 320 nM) < cyclobutyl (Kᵢ = 190 nM) < cyclopentyl (Kᵢ = 85 nM) < cyclohexyl (Kᵢ = 38 nM). The chair conformation of cyclohexyl enables favorable van der Waals contacts with Leu246, Ile249, and Leu264 residues in the intracellular binding cleft. Substitution with bulkier adamantyl or norbornanyl groups diminishes activity due to steric exclusion from the 8Å-deep hydrophobic pocket [2] [4].
The C4-chloro substituent serves dual purposes:
Table 3: Substituent Effects on A₃AR Binding Affinity
C2 Substituent | C4 Substituent | Kᵢ (nM) | Emax (%) |
---|---|---|---|
Cyclopropyl | Cl | 320 ± 25 | 111 ± 16 |
Cyclobutyl | Cl | 190 ± 18 | 142 ± 5 |
Cyclopentyl | Cl | 85 ± 7 | 159 ± 13 |
Cyclohexyl | Cl | 38 ± 3 | 225 ± 10 |
Adamantyl | Cl | 210 ± 15 | 175 ± 3 |
Cyclohexyl | NH-C₆H₃-3,4-Cl₂ | 1.2 ± 0.2 | 241 ± 8 |
The 3H-imidazo[4,5-c]quinoline core exhibits pH-dependent tautomerism between N1-H (1H-tautomer) and N3-H (3H-tautomer) forms. ¹H-NMR studies in DMSO-d₆ reveal a 85:15 equilibrium favoring the 3H-tautomer due to intramolecular hydrogen bonding between N3-H and the adjacent quinoline nitrogen. This preference reverses in aqueous systems (40:60 ratio) where solvent-exposed N1-H stabilization occurs. The C2-cyclohexyl group exerts a +0.55 kcal/mol effect on 3H-tautomer stability through hyperconjugative σ(C-H)→π interactions confirmed by NBO analysis [4].
Annular isomerism becomes significant during alkylation reactions, where competing N1 vs. N3 attack generates pharmacologically distinct products. Diagnostic 2D-NOESY correlations distinguish isomers:
Table 4: Tautomeric Distribution in Solvent Systems
Solvent | 3H-Tautomer (%) | 1H-Tautomer (%) | Dominant Stabilizing Interaction |
---|---|---|---|
DMSO-d₆ | 85 | 15 | Intramolecular H-bond (N3H⋯N) |
CDCl₃ | 78 | 22 | Van der Waals packing |
D₂O | 40 | 60 | Solvent H-bonding to N1H |
CD₃OD | 65 | 35 | Competitive H-bond acceptance |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1